molecular formula C28H19FN6 B11518325 5-amino-3-{(Z)-1-cyano-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile

5-amino-3-{(Z)-1-cyano-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B11518325
M. Wt: 458.5 g/mol
InChI Key: NWKYVUDMVSWUCG-XSFVSMFZSA-N
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Description

5-AMINO-3-[(1Z)-1-CYANO-2-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrazole ring, an indole moiety, and a fluorophenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-3-[(1Z)-1-CYANO-2-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines.

Scientific Research Applications

5-AMINO-3-[(1Z)-1-CYANO-2-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-AMINO-3-[(1Z)-1-CYANO-2-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-AMINO-3-[(1Z)-1-CYANO-2-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the indole moiety and the fluorophenyl group, in particular, enhances its interaction with biological targets, making it a compound of significant interest in medicinal chemistry.

Properties

Molecular Formula

C28H19FN6

Molecular Weight

458.5 g/mol

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-[1-[(2-fluorophenyl)methyl]indol-3-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile

InChI

InChI=1S/C28H19FN6/c29-25-12-6-4-8-19(25)17-34-18-21(23-11-5-7-13-26(23)34)14-20(15-30)27-24(16-31)28(32)35(33-27)22-9-2-1-3-10-22/h1-14,18H,17,32H2/b20-14+

InChI Key

NWKYVUDMVSWUCG-XSFVSMFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)/C(=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5F)/C#N)C#N)N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5F)C#N)C#N)N

Origin of Product

United States

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